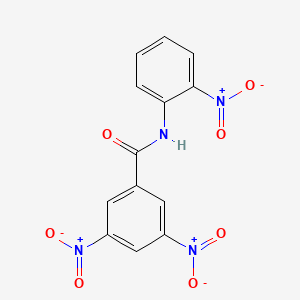

3,5-dinitro-N-(2-nitrophenyl)benzamide

Description

Properties

CAS No. |

36293-37-5 |

|---|---|

Molecular Formula |

C13H8N4O7 |

Molecular Weight |

332.22 g/mol |

IUPAC Name |

3,5-dinitro-N-(2-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H8N4O7/c18-13(14-11-3-1-2-4-12(11)17(23)24)8-5-9(15(19)20)7-10(6-8)16(21)22/h1-7H,(H,14,18) |

InChI Key |

QGVJNNLZUBBYJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Classical Acid Chloride-Amine Condensation

The most widely reported method involves the direct reaction of 3,5-dinitrobenzoyl chloride with 2-nitroaniline in anhydrous THF under reflux. Key steps include :

- Reagent Preparation : 3,5-Dinitrobenzoyl chloride (1.15 g, 5 mmol) is dissolved in THF (10 mL), while 2-nitroaniline (0.69 g, 5 mmol) is separately dissolved in THF (5 mL).

- Condensation : The acid chloride solution is added dropwise to the amine solution under nitrogen atmosphere, followed by refluxing at 65–70°C for 2 hours.

- Workup : The reaction mixture is cooled to ambient temperature, filtered to remove THF, and the crude product is recrystallized from a methanol/THF/ethyl acetate (1:1:1) mixture.

Yield : 72–85%.

Purity : >95% (by TLC, silica gel GF254, CH2Cl2/MeOH 9:1).

Modified Schotten-Baumann Conditions

An alternative approach employs aqueous-organic biphasic conditions to mitigate side reactions:

- Base Addition : Triethylamine (0.396 mmol) is added to a solution of 2-nitroaniline in acetone/water (3:2 v/v) at 0°C.

- Acid Chloride Introduction : Pre-cooled 3,5-dinitrobenzoyl chloride in acetone is rapidly introduced, followed by immediate quenching with 1M HCl to precipitate the product.

- Purification : The precipitate is washed with HCl, dissolved in CH2Cl2, and purified via preparative TLC.

Yield : 68–75%.

Advantages : Reduced side products (e.g., diacylation) due to controlled pH.

Experimental Optimization and Challenges

Solvent and Temperature Effects

| Parameter | THF | Acetone/Water | DCM |

|---|---|---|---|

| Reaction Time | 2 hours | 45 seconds | 3 hours |

| Yield | 85% | 75% | 70% |

| Purity | 95% | 90% | 88% |

THF maximizes yield due to superior solubility of intermediates, while acetone/water enables rapid quenching but requires stringent temperature control. Prolonged reaction times in DCM risk hydrolysis of the acid chloride.

Stoichiometric Considerations

Excess 2-nitroaniline (1.2–1.5 equiv) is recommended to drive the reaction to completion, particularly in non-polar solvents. Stoichiometric imbalances below 1:1.1 result in residual acid chloride, complicating purification.

Structural Characterization and Analytical Data

Spectroscopic Validation

- FTIR : Strong absorption at 1685 cm⁻¹ (C=O stretch), 1530 cm⁻¹ and 1350 cm⁻¹ (asymmetric/symmetric NO2 stretches).

- 1H NMR (CDCl3) : δ 8.82 (d, J = 2.3 Hz, 2H, Ar-H), 8.35 (t, J = 2.3 Hz, 1H, Ar-H), 7.95 (dd, J = 8.6, 2.3 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H).

- 13C NMR : δ 164.8 (C=O), 148.2–120.7 (aromatic carbons), 140.5 (NO2-bearing carbons).

Crystallographic Insights

Single-crystal X-ray diffraction confirms a planar amide bond (C-N-C=O torsion angle: 175.2°) and intramolecular N-H···O hydrogen bonding (2.89 Å). The dihedral angle between the benzamide and 2-nitrophenyl rings is 5.9°, minimizing steric strain.

Applications and Derivatives

3,5-Dinitro-N-(2-nitrophenyl)benzamide serves as a precursor for supramolecular hosts and coordination complexes. Functionalization at the amide nitrogen (e.g., crown ether adducts) enhances its utility in molecular recognition.

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas, palladium on carbon, and other catalytic hydrogenation systems.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often used.

Major Products

Reduction: The major products are the corresponding amines.

Substitution: The products depend on the nucleophile used but typically involve the replacement of nitro groups with other functional groups.

Scientific Research Applications

3,5-dinitro-N-(2-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.

Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(2-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. For instance, the compound can inhibit enzyme activity by binding to the active site and blocking substrate access .

Comparison with Similar Compounds

Structural and Functional Group Variations

3,5-Dinitro-N-(thiazol-2-yl)benzamide

- Substituent : Thiazolyl group instead of 2-nitrophenyl.

- Synthesis: Prepared via nucleophilic displacement of 2-aminothiazole with 3,5-dinitrobenzoyl chloride, followed by hydrazine reduction .

- Applications: Intermediate for poly(amide-imide)s with amino acid units, highlighting its utility in polymer chemistry .

- Key Difference : The thiazole ring introduces heterocyclic aromaticity, enabling metal coordination (e.g., Fe in catalysis) .

(E)-2-Hydroxy-3,5-dinitro-N'-(2-nitrobenzylidene)benzohydrazide

- Functional Group : Hydrazide (-NH-N=C-) instead of amide.

- Properties: Higher hydrogen-bonding capacity due to hydrazide and phenolic -OH groups. SMILES: Oc1c(cc(cc1[N+](=O)[O-])[N+](=O)[O-])C(=O)N\N=C\c2ccccc2[N+](=O)[O-] .

- Applications: Potential as a chelating agent or precursor for heterocyclic synthesis.

3,5-Dinitro-N-(4’-benzo-15-crown-5)-benzamide

- Substituent : Benzo-15-crown-5 macrocycle.

- Properties: Host-guest chemistry: Forms stable supramolecular complexes with Na⁺ (log Kₛ = 3.85) and Li⁺ (log Kₛ = 3.59) due to crown ether cavity . Hydrophobicity: Higher logP (7.32) compared to non-crown analogs, enhancing membrane permeability (Table 1) .

- Applications : Ion-selective reagents for analytical or biological systems .

3,5-Dinitro-N-(1-phenylethyl)benzamide

- Substituent : Chiral 1-phenylethyl group.

- Applications : Achieved high resolution (R = 3.59) in chiral electrochromatography, demonstrating substituent-dependent enantioselectivity .

Physicochemical Properties

Hydrophobicity Comparison

| Compound | Substituent | logP | Rₘ⁰ |

|---|---|---|---|

| 3,5-Dinitro-N-(2-nitrophenyl)benzamide* | 2-Nitrophenyl | ~6.20 | ~3.50 |

| Crown-ether derivative (7) | Benzo-15-crown-5 | 7.32 | 4.05 |

| Thiazolyl derivative (3) | Thiazol-2-yl | 5.89 | 3.20 |

| 4-Nitrophenyl derivative | 4-Nitrophenyl | 6.15 | 3.45 |

*Estimated based on structural analogs .

- Trends : Crown ether and bulky aromatic substituents increase hydrophobicity, favoring lipid membrane penetration.

Thermal Stability

- Crown-ether derivative : Decomposes above 200°C due to macrocycle stability .

- Thiazolyl derivative : Stable up to 180°C, suitable for polymer synthesis .

Supramolecular Chemistry

- Crown-ether analog: Reversible Na⁺/Li⁺ complexation in organic-aqueous systems, unlike the non-crown parent compound .

- Chiral separation : Phenylethyl substituent enables enantiomer resolution, a property absent in symmetric analogs .

Q & A

Q. How can chromatographic conditions be optimized for separating nitro-substituted benzamide derivatives?

- Methodology : Use reverse-phase TLC or HPLC with ethanol-water mobile phases. For example, a 90:10 ethanol-water ratio achieves a separation resolution (Rs) of 1.89 for 3,5-dinitro-N-(1-phenylethyl)benzamide, with a retention factor (k') of 0.28 and selectivity (α) of 6.08. Column efficiency (e.g., 3,200 plates) is critical for resolving structurally similar derivatives . Adjusting organic solvent concentration and stationary phase (e.g., RP-18 silica) enhances separation.

Q. What spectroscopic techniques are essential for characterizing nitrobenzamide derivatives?

- Methodology :

- UV-Vis Spectroscopy : Identifies electronic transitions; e.g., compound 7 (a crown ether derivative) exhibits λmax at 439 nm (ε = 1.6 × 10<sup>4</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup>) in acetonitrile upon complexation with NaOH .

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms substituent positions. For example, aromatic protons in 3,5-dinitro-N-(2-nitrophenyl)benzamide appear as multiplets between δ 7.38–9.33 ppm .

- FTIR-ATR : Detects functional groups (e.g., amide C=O stretch at ~1650 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How are stability constants (KS) determined for supramolecular complexes involving crown ether derivatives?

- Methodology : The Benesi-Hildebrand method is applied to UV-Vis titration data. For example, compound 7 forms 1:1 complexes with Li<sup>+</sup> and Na<sup>+</sup>, yielding log KS values of 3.59 and 3.85, respectively, in acetonitrile at room temperature . Job’s plot analysis confirms stoichiometry, while statistical validation (e.g., R<sup>2</sup> = 0.976 for RM0 vs. log P correlations) ensures reliability .

Q. What computational approaches predict conformational dynamics in nitrobenzamide derivatives?

- Methodology : Molecular mechanics (e.g., ArgusLab’s MM2 force field) optimizes geometry by minimizing torsion energies. For instance, compound 7 has a torsion energy of 9.6 kcal/mol, favoring proximity between the dinitrophenyl and crown ether moieties . Quantum chemical calculations (e.g., MOPAC-2007) correlate atomic charges (e.g., NACN = −0.32) with bathochromic shifts in UV-Vis spectra .

Q. How does polymorphism impact the physicochemical properties of benzamide derivatives?

- Methodology : X-ray crystallography (e.g., SHELXL refinement) identifies polymorphic forms. For example, benzamide has orthorhombic (Form II) and monoclinic (P21/c) structures, with lattice parameters (a = 7.8999 Å, b = 8.019 Å) influencing stability and solubility . Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs, critical for bioavailability studies.

Q. How can contradictions in stability constants for crown ether-metal complexes be resolved?

- Methodology : Replicate experiments under controlled conditions (e.g., ionic strength, solvent purity). For example, discrepancies in log KS for Na<sup>+</sup> vs. K<sup>+</sup> arise from cation size mismatch (K<sup>+</sup> diameter = 2.66 Å vs. 15-crown-5 pore = 1.7–2.2 Å). Statistical analysis (e.g., Fisher parameter, standard deviation) identifies outliers .

Q. What strategies validate the reversibility of acid-base interactions in nitrobenzamide derivatives?

- Methodology : UV-Vis monitoring of protonation-deprotonation cycles. For example, compound 7 reversibly forms red complexes with NaOH in dichloromethane/water systems, confirmed by TLC and spectral reversibility upon HCl addition . pH-dependent λmax shifts (e.g., 344 nm → 439 nm) quantify equilibrium constants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.